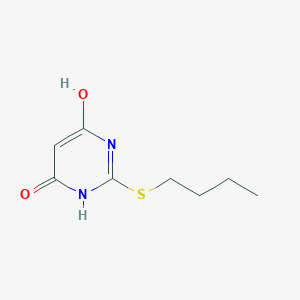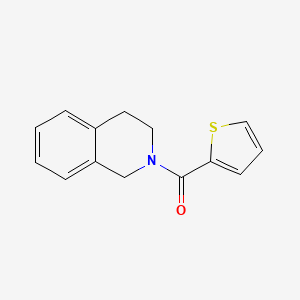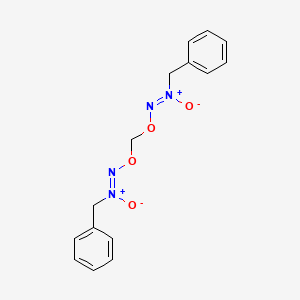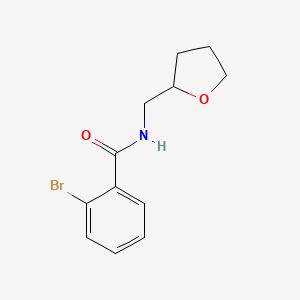
1-phenyl-4-(2-thienyl)-2-(2-thienylamino)-2-butene-1,4-dione
説明
1-phenyl-4-(2-thienyl)-2-(2-thienylamino)-2-butene-1,4-dione, also known as TTNPB, is a synthetic retinoid that has been used in scientific research for several decades. It is a potent agonist of retinoic acid receptors (RARs) and has been shown to have a wide range of biological effects.
作用機序
1-phenyl-4-(2-thienyl)-2-(2-thienylamino)-2-butene-1,4-dione is a potent agonist of RARs, which are nuclear receptors that regulate gene expression. Upon binding to RARs, this compound induces conformational changes that allow for the recruitment of coactivator proteins and the subsequent activation of gene transcription. This leads to changes in cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce differentiation in a variety of cell types, including cancer cells. This compound has also been shown to inhibit proliferation and induce apoptosis in cancer cells. In addition, this compound has been shown to regulate the expression of genes involved in development, metabolism, and immune function.
実験室実験の利点と制限
One advantage of using 1-phenyl-4-(2-thienyl)-2-(2-thienylamino)-2-butene-1,4-dione in lab experiments is its potency as an RAR agonist. This allows for the efficient activation of RAR signaling pathways and the subsequent regulation of gene expression. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in some experimental settings.
将来の方向性
There are several potential future directions for research involving 1-phenyl-4-(2-thienyl)-2-(2-thienylamino)-2-butene-1,4-dione. One area of interest is the development of more soluble analogs of this compound that can be used in a wider range of experimental settings. Another area of interest is the study of the role of RARs in the regulation of immune function, which could have implications for the treatment of autoimmune diseases. Finally, the use of this compound in combination with other drugs or therapies could be explored as a potential strategy for the treatment of cancer.
科学的研究の応用
1-phenyl-4-(2-thienyl)-2-(2-thienylamino)-2-butene-1,4-dione has been extensively used in scientific research as a tool to study the biological effects of RAR activation. It has been shown to induce differentiation and inhibit proliferation in a variety of cell types, including cancer cells. This compound has also been used to study the role of RARs in development, as well as in the regulation of gene expression.
特性
IUPAC Name |
(Z)-1-phenyl-4-thiophen-2-yl-2-(thiophen-2-ylamino)but-2-ene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2S2/c20-15(16-8-4-10-22-16)12-14(19-17-9-5-11-23-17)18(21)13-6-2-1-3-7-13/h1-12,19H/b14-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEPOKOWJGQFHW-OWBHPGMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC(=O)C2=CC=CS2)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C(=O)C2=CC=CS2)/NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3844531.png)
![1-{4-[4-(3-ethoxy-4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844534.png)

![3-(4-fluorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3844554.png)

![butyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B3844564.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3844572.png)


![{2-[(4-bromobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid](/img/structure/B3844594.png)

![2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B3844613.png)
![1-(4-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3844618.png)